![molecular formula C21H17ClN4S B3502986 1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea](/img/structure/B3502986.png)
1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea
Overview
Description
1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a thiourea group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride.
Addition of Thiourea Group: The final step involves the reaction of the intermediate with phenyl isothiocyanate to form the thiourea group.
Industrial production methods may involve optimization of these steps to increase yield and reduce reaction times, often employing catalysts and advanced reaction conditions.
Chemical Reactions Analysis
1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its benzimidazole core.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
These interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea can be compared with other benzimidazole derivatives:
Albendazole: Used as an anthelmintic agent, albendazole has a similar benzimidazole core but lacks the thiourea group.
Mebendazole: Another anthelmintic, mebendazole also features a benzimidazole core but differs in its side chains and functional groups.
Thiabendazole: Known for its antifungal properties, thiabendazole shares the benzimidazole core but has different substituents.
The uniqueness of this compound lies in its combination of the benzimidazole core with a thiourea group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4S/c22-16-12-10-15(11-13-16)14-26-19-9-5-4-8-18(19)24-20(26)25-21(27)23-17-6-2-1-3-7-17/h1-13H,14H2,(H2,23,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSOPBGJVLSZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.